molecular formula C8H6ClN B122390 4-Chlorobenzyl cyanide CAS No. 140-53-4

4-Chlorobenzyl cyanide

Cat. No. B122390
CAS RN: 140-53-4
M. Wt: 151.59 g/mol
InChI Key: IVYMIRMKXZAHRV-UHFFFAOYSA-N
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Patent
US04650910

Procedure details

196 g (4 mol) of sodium Cyanide, 12.5 g (40 mmol) of tributylbenzylammonium chloride and 660 mL of water are initially introduced into a 2 l multineck apparatus with reflux condenser, internal thermometer and dropping funnel, and the mixture is heated to 90° C. At the same temperature, 644 g (4 mol) of molten 4-chlorobenzyl chloride are added dropwise in 1 h, and the mixture is then stirred for 2 h. After having been cooled to about 35° C., the organic phase is separated off, washed with water and fractionated over a short column. 552 g of 4-chlorobenzyl cyanide (91% of theory) are obtained.
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Name
Quantity
660 mL
Type
solvent
Reaction Step One
[Compound]
Name
molten
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1>[Cl-].C([N+](CCCC)(CCCC)CC1C=CC=CC=1)CCC.O>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:1]#[N:2])=[CH:7][CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
196 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CC1=CC=CC=C1)(CCCC)CCCC
Name
Quantity
660 mL
Type
solvent
Smiles
O
Step Two
Name
molten
Quantity
644 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is then stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After having been cooled to about 35° C.
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 552 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.